(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione
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Overview
Description
(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a chlorophenyl group and a phenylbutane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with 1-phenylbutane-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the imino group. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61756-15-8 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)imino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-8-14(9-7-13)18-11-15(19)10-16(20)12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
ZGOGUMTVOUQFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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